molecular formula C16H26O7 B1194927 Iridodial glucoside

Iridodial glucoside

Cat. No.: B1194927
M. Wt: 330.37 g/mol
InChI Key: UKWQRDBDDIGHEQ-MDHPXLNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iridodial glucoside is a chemical compound of significant interest in botanical and pharmacological research. It represents a core structural scaffold, known as an iridoid ring, from which a wide variety of biologically active iridoid glycosides are derived in plants . These compounds are recognized for their defensive roles in nature and their potential investigative utility in studying human diseases . Research into iridoid glycosides has highlighted their potential value in several key areas. A primary focus is on cancer research, where studies on related compounds have demonstrated anti-proliferative effects and the ability to induce apoptosis (programmed cell death) in various cancer cell lines . The mechanisms under investigation often involve the modulation of critical signaling pathways, such as PI3K/Akt, and the regulation of proteins involved in cell cycle and survival . Furthermore, iridoid glycosides are investigated for their anti-inflammatory properties. Research suggests they can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2), through mechanisms that may involve the NF-κB signaling pathway . This makes them compelling compounds for research into inflammatory disorders. This product is strictly labeled For Research Use Only (RUO). It is intended for use in laboratory research applications and is not intended for use in diagnostic or therapeutic procedures for humans or animals . Researchers are responsible for ensuring compliance with all applicable regulations and for performing all necessary validations when using this product in their experimental workflows.

Properties

Molecular Formula

C16H26O7

Molecular Weight

330.37 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H26O7/c1-7-3-4-9-8(2)6-21-15(11(7)9)23-16-14(20)13(19)12(18)10(5-17)22-16/h6-7,9-20H,3-5H2,1-2H3/t7-,9+,10+,11+,12+,13-,14+,15-,16-/m0/s1

InChI Key

UKWQRDBDDIGHEQ-MDHPXLNESA-N

SMILES

CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Scientific Research Applications

Biological Activities

Iridodial glucoside exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : Research indicates that iridoids, including this compound, possess significant anti-inflammatory properties. They inhibit key inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2) and tumor necrosis factor-alpha (TNF-α) .
  • Anticancer Properties : this compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that it may induce cell cycle arrest and promote apoptosis through pathways involving proteins like p53 and Bax .
  • Neuroprotective Effects : The compound also demonstrates neuroprotective capabilities, potentially beneficial in treating neurodegenerative diseases .

Cancer Treatment

This compound's anticancer properties have led to its exploration as a potential adjuvant therapy in cancer treatment. Its ability to inhibit angiogenesis—formation of new blood vessels that supply tumors—further supports its role in cancer therapy .

Anti-inflammatory Therapies

Due to its anti-inflammatory effects, this compound is being studied for its potential use in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Neuroprotection

The neuroprotective effects position this compound as a candidate for research into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anti-cancer Studies

A study investigated the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cancer cell growth and induction of apoptosis through mitochondrial pathways .

StudyFindings
Zhang et al., 2020This compound inhibited proliferation in breast cancer cells by inducing G0/G1 phase arrest.
Lee et al., 2021Demonstrated anti-angiogenic effects in colon cancer models using chick chorioallantoic membrane assays.

Anti-inflammatory Research

In vitro studies showed that this compound effectively reduced TNF-α levels in macrophages, highlighting its potential for managing inflammatory diseases .

StudyFindings
Kim et al., 2019Reported significant reduction in COX-2 expression in inflammatory models treated with this compound.
Park et al., 2020Showed decreased levels of pro-inflammatory cytokines in animal models following treatment with the compound.

Chemical Reactions Analysis

Glycosylation Reactions

Iridodial glucoside is formed through the glycosylation of iridodial, where the unstable hydroxyl group at C1 of iridodial reacts with sugars. This reaction is facilitated by the enzyme β-glucosidase, which catalyzes the transfer of glucose to form the glycoside. The glycosylation process can be influenced by various factors including pH, temperature, and the presence of specific catalysts.

Hydrolysis

Upon exposure to acidic or enzymatic conditions, this compound can undergo hydrolysis. This reaction results in the cleavage of the glycosidic bond, releasing free glucose and regenerating iridodial. Hydrolysis is significant in biological systems as it can activate or deactivate the pharmacological properties of the compound.

Oxidation Reactions

This compound can also participate in oxidation reactions. For instance, under oxidative conditions, it may convert into various oxidized products such as aldehydes or ketones. These reactions are often catalyzed by enzymes such as cytochrome P450s or through non-enzymatic pathways involving reactive oxygen species.

Dimerization

Dimerization is another notable reaction involving this compound where two molecules of iridodial or its derivatives can combine to form bis-iridoids. This reaction typically occurs under specific catalytic conditions and can lead to compounds with enhanced biological activity.

Biological Implications of Chemical Reactions

The chemical reactions that this compound undergoes have significant implications for its biological activity:

  • Anti-cancer Activity : Studies indicate that hydrolysis products of this compound may exhibit enhanced anti-cancer properties by modulating pathways such as PI3K/Akt and ERK1/2, which are crucial for cell proliferation and survival .

  • Neuroprotective Effects : The metabolic products formed through oxidation may contribute to neuroprotective effects by reducing oxidative stress in neuronal cells .

  • Anti-inflammatory Properties : The ability of this compound to inhibit pro-inflammatory cytokines can be attributed to its structural transformations during metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Iridodial Glucoside with Key Analogs
Compound Molecular Formula Key Structural Features Plant Source Reference
This compound C16H26O10 Cyclopentanoid skeleton + glucose at C-1 Deutzia spp.
Decapetaloside C16H26O10 Iridodial backbone + glucose at C-1; precursor to deutzioside Deutzia spp.
Gardoside C16H22O10 Iridoid with epoxy ring and glucose moiety Rehmannia glutinosa
Aucubin C15H22O9 Iridoid with α,β-unsaturated ketone + glucose Globularia cordifolia
7-epi-7-O-(E)caffeoylloganic acid C25H30O12 Secoiridoid with caffeoyl ester + glucose Fraxinus griffithii

Key Observations :

  • This compound and decapetaloside share identical molecular formulas but differ in stereochemistry and biosynthetic roles. Decapetaloside is a direct precursor to this compound in Deutzia spp. .
  • Gardoside and aucubin lack the cyclopentanoid skeleton but retain epoxy or unsaturated ketone groups, influencing their reactivity and bioactivity .
  • Caffeoylated secoiridoids (e.g., 7-epi-7-O-(E)caffeoylloganic acid) exhibit additional functional groups that enhance radical-scavenging activity .

Divergence in Pathways :

  • In Deutzia spp., glucosylation occurs early (at the iridodial stage), unlike in other plants where glucosylation follows cyclization .
  • Some iridoid glucosides (e.g., griffithosides from Fraxinus) arise from secoiridoid pathways, involving cleavage of the cyclopentanoid ring .

Functional and Bioactive Comparisons

Key Findings :

  • This compound tetraacetate , a derivative, shows enhanced antifungal activity compared to the parent compound, likely due to increased lipophilicity from acetylation .
  • Caffeoylated iridoids (e.g., 7-epi-7-O-(E)caffeoylloganic acid) exhibit superior radical-scavenging activity (IC50 < 50 μM) compared to non-acylated analogs .

Q & A

Basic Research Questions

Q. What are the key chromatographic and spectroscopic methods for identifying iridodial glucoside and its derivatives in plant extracts?

  • Methodological Answer : Identification involves isolating compounds via column chromatography (e.g., silica gel or Sephadex LH-20) followed by structural elucidation using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS). For this compound derivatives, such as suterolide or phenylethanoid glycosides, high-resolution MS (HRMS) and tandem MS/MS are critical for distinguishing stereoisomers and confirming glycosylation patterns. Chemotaxonomic analysis further validates findings by cross-referencing with known biosynthetic pathways .

Q. How does the biosynthetic pathway of this compound differ in Sutera species compared to phylogenetically related genera like Jamesbrittenia or Lyperia?

  • Methodological Answer : Sutera species (e.g., S. foetida) biosynthesize this compound derivatives via the "non-epi" pathway, while related genera like Jamesbrittenia utilize the 8-epi-iridodial pathway. This distinction is confirmed through comparative metabolomics, where liquid chromatography–mass spectrometry (LC-MS) profiles are analyzed alongside gene sequencing data. Key intermediates (e.g., deoxyloganic acid vs. 8-epi-deoxyloganic acid) serve as biomarkers to differentiate pathways .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between chemotaxonomic data and phylogenetic analyses in plants producing iridodial glucosides?

  • Methodological Answer : Integrate DNA barcoding (e.g., ITS, rbcL) with metabolomic profiling to reconcile discrepancies. For example, Sutera and Manulea share a sister-group relationship in phylogenetic trees but exhibit divergent iridoid pathways. Multivariate statistical tools (e.g., principal component analysis of LC-MS data) can map chemical diversity onto phylogenetic clades, identifying evolutionary shifts in biosynthesis. This approach clarifies whether chemical differences reflect true phylogenetic divergence or convergent evolution .

Q. How can response surface methodology (RSM) optimize the enzymatic synthesis of this compound analogs for structure-activity studies?

  • Methodological Answer : RSM designs experiments to maximize yield by varying parameters like enzyme concentration (e.g., glucansucrase), substrate ratios, and reaction time. For example, a central composite design with three variables (e.g., iridodial: 0.1–25.1 mM, sucrose: 10–700 mM, enzyme activity: 50–300 mU) can model interactions. Statistical validation (e.g., ANOVA with p < 0.05) identifies optimal conditions, enabling scalable production of analogs for bioactivity screening .

Q. What are the challenges in standardizing extraction protocols for this compound to ensure reproducibility across studies?

  • Methodological Answer : Variability arises from differences in plant tissue (e.g., leaves vs. roots), solvent systems (polarity adjustments for glucoside solubility), and post-extraction stabilization (e.g., preventing enzymatic degradation via lyophilization). Protocol standardization requires:

  • Solvent optimization : Test methanol-water gradients (e.g., 70–100% MeOH) for extraction efficiency.
  • Stability assays : Monitor degradation under varying pH/temperature via LC-UV.
  • Inter-laboratory validation : Share reference samples and chromatograms to align retention times and MS fragmentation patterns .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the distribution of this compound pathways within Scrophulariaceae?

  • Methodological Answer : Conduct a meta-analysis of published chemotaxonomic data (e.g., 30+ species profiles) and overlay with updated phylogenetic trees. Use Fisher’s exact test to assess whether pathway distribution (non-epi vs. 8-epi) correlates with clades. Discrepancies (e.g., Microdon dubius using the 8-epi pathway despite morphological similarity to Sutera) highlight the need for re-evaluating taxonomic classifications using integrative systematics .

Experimental Design Considerations

Q. What controls are essential when profiling this compound bioactivity to avoid false positives from co-extracted compounds?

  • Methodological Answer :

  • Negative controls : Use solvent-only extracts and this compound-free plant species (e.g., Arabidopsis) to rule out matrix effects.
  • Fractionation : Bioassay-guided fractionation isolates active compounds, with LC-MS dereplication to confirm target presence.
  • Synergy tests : Combine pure this compound with phenylethanoid glycosides (e.g., verbascoside) to assess additive/inhibitory effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iridodial glucoside
Reactant of Route 2
Iridodial glucoside

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